2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide
Description
Introduction to Dibenzofuran Acetamide Chemistry
Historical Development of Dibenzofuran-based Acetamides
Dibenzofuran, first isolated from coal tar in the late 19th century, provided the foundational scaffold for synthesizing acetamide derivatives. The introduction of functional groups to dibenzofuran’s rigid aromatic system began in the mid-20th century, with early work focusing on halogenation and Friedel-Crafts acylation to enhance reactivity. By the 2000s, advancements in tandem reaction methodologies enabled efficient one-pot syntheses of dibenzofuran acetamides, such as the palladium-catalyzed intramolecular coupling of aryl halides with ortho-bromophenols. For example, Liu et al. demonstrated that anhydrous potassium carbonate and palladium acetate could catalyze consecutive C(sp²)–O and C(sp²)–C(sp²) bond formations, yielding dibenzofuran derivatives in up to 99% isolated yields. These innovations laid the groundwork for targeted modifications, including the introduction of chloroacetamide groups at specific positions.
Position of 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide in Heterocyclic Chemistry
The compound’s structure combines dibenzofuran’s planar aromatic system with a chloroacetamide substituent at position 2. This configuration confers unique electronic properties:
- The dibenzofuran core facilitates π-π stacking interactions, critical for binding to biological targets.
- The chloro group at the acetamide side chain enhances electrophilicity, enabling nucleophilic substitutions.
- The acetamide moiety introduces hydrogen-bonding capacity, improving solubility and target affinity.
In heterocyclic chemistry, such hybrid structures bridge small-molecule synthesis and functional material design. For instance, the compound’s rigidity aligns with the geometric requirements of enzyme active sites, making it a versatile intermediate in catalytic studies.
Significance in Modern Medicinal Chemistry Research
Recent studies highlight the compound’s potential in multiple therapeutic areas:
- Antimicrobial Activity : Derivatives exhibit minimum inhibitory concentrations (MICs) of 20–40 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ketoconazole in some cases.
- Enzyme Inhibition : The chloroacetamide group acts as a warhead in covalent inhibitors, selectively targeting cysteine residues in enzymes like protein tyrosine phosphatase 1B (PTP1B).
- Anticancer Potential : Structural analogs induce apoptosis in MCF-7 breast cancer cells via mitochondrial pathways, with IC₅₀ values as low as 15 µM.
Comparison with Related Dibenzofuran Derivatives
Table 1: Structural and Functional Comparisons of Dibenzofuran Acetamides
Key observations:
- Electron-Withdrawing Groups : Chloro substitution enhances electrophilicity, improving covalent binding to enzymatic targets compared to methoxy derivatives.
- Positional Effects : Acetamides at C2 exhibit superior bioactivity over C1-substituted analogs due to optimal steric alignment with target proteins.
- Synthetic Efficiency : One-pot methodologies reduce step counts, achieving higher yields (65–99%) than traditional multi-step routes (32–77%).
Properties
IUPAC Name |
2-chloro-N-dibenzofuran-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-8-14(17)16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)18-13/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYXMZGLNRCQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide typically involves the chlorination of dibenzofuran followed by acylation. One common method includes:
Chlorination: Dibenzofuran is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted dibenzofuran derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is primarily used in proteomics research . Its applications extend to:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is not well-documented. compounds with similar structures often interact with biological targets through:
Binding to Proteins: The dibenzofuran ring system can interact with protein active sites.
Modulation of Enzymatic Activity: The compound may inhibit or activate enzymes by binding to their active sites.
Pathway Involvement: It may influence cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
Substituent Variations on the Dibenzofuran Scaffold
2-Chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Structural Difference : A methoxy group is introduced at position 2 of the dibenzofuran ring.
- Biological Activity : Derivatives of this compound demonstrated superior antifungal activity compared to ketoconazole against Fusarium species, highlighting the role of electron-donating substituents in bioactivity .
2-Arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Heterocyclic Core Modifications
2-Chloro-N-(benzothiazol-2-yl)acetamide
- Structural Difference : The dibenzofuran is replaced with a benzothiazole ring.
- Impact : Benzothiazole’s thiazole ring introduces sulfur, enhancing electronic interactions and metal-binding capacity.
- Biological Activity : Derivatives exhibited anticancer activity, with substituted piperazine variants showing potency against tumor cell lines .
2-Chloro-N-(thiazol-2-yl)acetamide
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide
Substituted Phenyl Analogues
2-Chloro-N-(3-methylphenyl)acetamide
- Structural Difference: A monocyclic phenyl ring replaces the dibenzofuran.
- Impact : Loss of fused aromaticity reduces planar interactions but increases conformational flexibility.
- Crystallographic Data : The N–H bond adopts a syn conformation relative to the methyl group, influencing hydrogen-bonding networks .
2-Chloro-N-(2,4-dimethylphenyl)acetamide
- Structural Difference : Ortho and para methyl groups on the phenyl ring.
- Impact : Steric hindrance from methyl groups alters molecular packing and solubility.
- Crystal Structure : Molecules form chains via N–H⋯O hydrogen bonds, a feature absent in dibenzofuran derivatives due to steric constraints .
Biological Activity
2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 293.76 g/mol. The structure features a chloro group and a dibenzo[b,d]furan moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which plays a role in glucose metabolism and diabetes management.
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Properties : Preliminary studies show that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on various derivatives of dibenzo[b,d]furan compounds, including this compound, revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was shown to induce cell cycle arrest and apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Efficacy
In vitro antibacterial assays demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic pathways for 2-Chloro-N-(dibenzo[b,d]furan-2-yl)acetamide, and how can reaction yields be maximized?
The synthesis of chloroacetamide derivatives typically involves multi-step reactions. For structurally analogous compounds (e.g., N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide), key steps include:
- Nucleophilic substitution between chloroacetyl chloride and an amine-containing dibenzofuran precursor under anhydrous conditions .
- Use of protective groups (e.g., tert-butoxycarbonyl) to prevent side reactions during amide bond formation .
- Optimization of solvent polarity (e.g., dichloromethane or dimethylformamide) and temperature control (0–25°C) to enhance regioselectivity .
Maximizing yield requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitoring by TLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Core characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the dibenzofuran ring. For example, aromatic protons in dibenzofuran derivatives resonate at δ 7.2–8.1 ppm, while the chloroacetamide methylene group appears at δ 4.0–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns unique to the acetamide moiety .
- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate amide bond formation .
Contradictions in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions, comparing with computational simulations (DFT), or using heteronuclear correlation experiments (HSQC/HMBC) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Chloroacetamides are typically lipophilic. For in vitro studies, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with dilution in aqueous buffers (≤1% DMSO) to avoid cytotoxicity .
- Stability : Hydrolysis of the chloroacetamide group is pH-dependent. Stability assays in PBS (pH 7.4) over 24 hours, monitored by HPLC, are recommended to confirm compound integrity .
Advanced Research Questions
Q. How does the dibenzofuran moiety influence interactions with biological targets, and what mechanistic insights exist?
The dibenzofuran core enhances π-π stacking with aromatic residues in enzyme active sites. For example, in benzothiadiazine derivatives, the planar structure facilitates binding to kinase ATP pockets, as shown in molecular docking studies . The chloroacetamide group may act as a Michael acceptor , covalently modifying cysteine residues in targets like proteases or oxidoreductases . Competitive inhibition assays (e.g., IC₅₀ determination) and site-directed mutagenesis (e.g., Cys→Ser mutants) validate this mechanism .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Key SAR findings from related compounds include:
- Substituent position : Chlorine at the dibenzofuran 2-position enhances target affinity vs. 3- or 4-position analogs .
- Amide modifications : Replacing chloroacetamide with trichloroacetamide increases electrophilicity but may reduce selectivity .
- Heterocyclic additions : Furan or thiophene rings appended to the acetamide nitrogen improve solubility without compromising activity .
Rational design should prioritize analogs with balanced electrophilicity and logP values (2–4) to optimize membrane permeability .
Q. What experimental strategies address contradictions in bioactivity data across cell lines or animal models?
Discrepancies often arise from off-target effects or metabolic variability. Solutions include:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify metabolite interference .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells reveals pathway-specific effects (e.g., oxidative stress response) .
- Orthogonal assays : Validate results using CRISPR-based gene knockout models or isotopic labeling (e.g., ¹⁴C-tracing) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
